molecular formula C4H3F8NO3S B1175878 COT1 protein CAS No. 148294-67-1

COT1 protein

Cat. No.: B1175878
CAS No.: 148294-67-1
Attention: For research use only. Not for human or veterinary use.
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Description

The COT1 protein, also known as MAP3K8, is a serine/threonine-protein kinase belonging to the mitogen-activated protein kinase kinase kinase (MAP3K) family . This recombinant human this compound is expressed with an N-terminal 6His tag in baculovirus-infected Sf21 insect cells, comprising amino acids 30-397 with a molecular weight of approximately 45.3 kDa . It is supplied as an active kinase and is routinely evaluated for its function in activating the MEK1/MAPK signaling pathway . A key and significant function of COT1 is its role as a histone H3 kinase, where it can phosphorylate histone H3 at Serine 10 both in vivo and in vitro . This phosphorylation event is critical for gene expression, chromatin remodeling, and has been shown to be required for Cot-induced neoplastic cell transformation . The kinase operates upstream in important cellular pathways, and its activity leads to the recruitment to promoters like c-fos, resulting in increased AP-1 transactivation activity, which is a convergence point for signals regulating cell growth and transformation . This protein is intended for use in kinase activity assays and research applications related to metabolism, obesity, and metabolic disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

148294-67-1

Molecular Formula

C4H3F8NO3S

Synonyms

COT1 protein

Origin of Product

United States

Scientific Research Applications

Cobalt Ion Transport and Toxicity Suppression

Overview:
COT1 has been identified as a critical player in cobalt ion transport within Saccharomyces cerevisiae. It acts as a dosage-dependent suppressor of cobalt toxicity, enhancing tolerance to cobalt and rhodium ions.

Key Findings:

  • The overexpression of COT1 increases tolerance to cobalt ions, while null alleles result in heightened sensitivity to cobalt toxicity .
  • COT1 encodes a 48-kDa protein localized in mitochondrial membranes, featuring six potential membrane-spanning domains and metal-binding residues .
  • The transcription of COT1 is minimally responsive to external cobalt concentrations, indicating a complex regulatory mechanism .

Case Study:
In experiments where cobalt ions were added to growth media, a twofold increase in COT1 mRNA was observed, suggesting that COT1 plays a crucial role in cellular responses to metal ion stress .

Role in Fungal Development

Overview:
COT1 is integral to the growth and development of Neurospora crassa, particularly in hyphal elongation and branching.

Key Findings:

  • The COT1 kinase is linked to the regulation of hyphal growth and branching through its interaction with other proteins such as SKB1 .
  • Mutations affecting COT1 lead to morphological changes characterized by hyperbranching at elevated temperatures, demonstrating its role in environmental stress responses .

Data Table: Hyphal Growth Phenotypes

Strain TypeGrowth ConditionHyphal ElongationBranching Rate
Wild-Type25°CNormalLow
COT1 Mutant37°CInhibitedHigh
COT1 Overexpressed25°CEnhancedModerate

Interaction with Protein Phosphatases

Overview:
COT1's activity is modulated by phosphorylation states influenced by protein phosphatases like PP2A.

Key Findings:

  • Studies indicate that alterations in COT1 phosphorylation can bypass functional requirements for certain regulatory subunits, affecting hyphal morphology and growth rates .
  • Co-immunoprecipitation assays have confirmed physical interactions between COT1 and PP2A regulatory subunits RGB1 and B56, establishing a functional link that regulates COT1's phosphorylation state .

Implications in Disease Models

Overview:
Given its structural similarity to human kinases involved in disease processes (e.g., myotonic dystrophy), COT1 serves as a model for understanding similar pathways in humans.

Key Findings:

  • The study of COT1 can shed light on the mechanisms underlying diseases associated with dysregulated kinase activity, offering potential therapeutic insights .
  • Mutant strains lacking functional COT1 exhibit phenotypes that can be used to study the effects of kinase dysfunctions relevant to human health .

Comparison with Similar Compounds

Structural and Functional Homologs in the NDR Kinase Family

COT1 shares homology with NDR kinases across eukaryotes, which regulate cell polarity, growth, and apoptosis. Key comparisons include:

Protein Organism Molecular Weight (kDa) Key Functions Interaction Partners Regulatory Mechanisms References
COT1 Neurospora crassa 70, 75, 80 (isoforms) Hyphal elongation, conidiation MAK1, MAK2, MOB2, SKB1 Arginine methylation, phosphorylation
Cbk1 Saccharomyces cerevisiae ~100 Cell wall integrity, morphogenesis Rho1, MOB2 Phosphorylation
Orb6 Schizosaccharomyces pombe ~80 Cell polarity, cytokinesis Rga4 (Rho-GAP) Phosphorylation
STK38 Homo sapiens ~53 Cell cycle, apoptosis MOB1, PP2A Phosphorylation

Key Findings :

  • Catalytic Domain Conservation : COT1, Cbk1, and Orb6 share conserved catalytic motifs (e.g., glycine-rich loop) but exhibit low sequence homology (e.g., 25% with CDC7 in yeast) .
  • Isoform Diversity : COT1 has three isoforms (70, 75, 80 kDa) regulated by PTMs, whereas mammalian NDR kinases (e.g., STK38) lack such diversity .
  • Pathway Integration : Unlike mammalian NDR kinases, COT1 directly interacts with MAPKs (MAK1/MAK2), linking NDR signaling to stress responses .
Functional Comparison with Non-NDR Kinases

COT1 is distinct from unrelated proteins sharing the "COT1" name:

  • Yeast COT1 (Cobalt Transporter): A mitochondrial membrane protein (48 kDa) involved in cobalt sequestration. No structural or functional overlap with Neurospora COT1 .
  • Human Cot1 (MAP3K) : An oncoprotein regulating Ras/MAPK pathways. While both are kinases, human Cot1 lacks NDR homology and instead represses KSR scaffolds during differentiation .
Enzymatic Activity and Mutational Effects

A mutation (His351Arg) in COT1’s catalytic domain alters isoform expression and enzymatic activities:

Condition COT1 Isoforms Present Ser/Thr Kinase Activity Type 1/2B Phosphatase Activity References
Wild-type 73, 67 kDa High Low
Mutant 73 kDa only Reduced (~50%) Increased (~2-fold)

Implications :

  • Loss of the 67 kDa isoform correlates with reduced kinase activity, suggesting this isoform is enzymatically active .
  • Increased phosphatase activity in mutants indicates crosstalk between COT1 and phosphatases (e.g., PP2A) .
Post-Translational Modifications

COT1’s regulation differs from homologs:

  • Arginine Methylation: SKB1 methylates COT1, stabilizing the 75 kDa isoform.
  • Phosphorylation : PP2A regulatory subunits (RGB1, B56) modulate COT1 phosphorylation states, akin to mammalian NDR kinases .

Preparation Methods

Key Reagents and Equipment

  • DNA Source : High-molecular-weight genomic DNA (e.g., from Gossypium arboreum or Oryza sativa).

  • Enzymes : S1 nuclease (1 U/μg DNA).

  • Buffers : 10× S1 buffer (500 mM NaCl, 50 mM sodium acetate, 10 mM ZnSO₄, pH 4.5).

  • Equipment : Autoclave, spectrophotometer, centrifuge.

DNA Shearing and Denaturation

  • Shearing :

    • Suspend 300 μg/mL DNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Autoclave at 121°C for 3–8 cycles (5 min/cycle), monitoring fragment size via agarose gel electrophoresis until <1 kb.

  • Denaturation :

    • Incubate sheared DNA at 95°C for 10 min to separate strands.

S1 Nuclease Digestion

  • Reaction Setup :

    • Add 1× S1 buffer and S1 nuclease (1 U/μg DNA).

    • Incubate at 37°C for 18–24 hr to digest single-stranded DNA, leaving double-stranded repetitive sequences.

  • Termination :

    • Stop digestion with EDTA (10 mM final concentration).

Purification and Quantification

  • Extraction :

    • Perform phenol-chloroform extraction, followed by ethanol precipitation.

  • Resuspension :

    • Dissolve pellet in TE buffer and quantify via UV absorbance (A260/A280 ≈ 1.8).

Performance Metrics

  • Yield : 60–80% recovery for genomes with >70% repetitive content (e.g., wheat, maize).

  • Purity : Single-band profile on agarose gels post-digestion.

  • Application Efficacy : Effective blocking of repetitive sequences in FISH (20–100× excess over probe DNA).

Comparative Analysis of Cot-1 DNA Isolation Methods

Traditional hydroxyapatite chromatography and S1 nuclease methods were evaluated across plant species:

ParameterHydroxyapatiteS1 Nuclease
Cost per 100 μg $220$45
Time (hr) 4824
Reproducibility Temperature-sensitiveHigh
Suitability Small genomes (<500 Mb)All genomes

The S1 nuclease method reduces costs by 80% and processing time by 50%, making it preferable for large-scale preparations.

Challenges in Cot Kinase Protein Purification

While Cot kinase is a therapeutic target, its native purification presents hurdles:

Expression Systems

  • E. coli : Often unsuitable due to improper folding and lack of post-translational modifications.

  • Mammalian Cells : HEK293 or CHO cells enable functional expression but require affinity tagging (e.g., His₆, FLAG).

Chromatography Steps

  • Affinity : Ni-NTA resin for His-tagged protein.

  • Ion Exchange : Q Sepharose (pH 7.4) to separate isoforms.

  • Size Exclusion : Superdex 200 for monomeric protein.

Activity Preservation

  • Buffer : 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5% glycerol, 2 mM DTT.

  • Stability : <10% activity loss after 72 hr at 4°C.

Synthetic Approaches for Cot Kinase Inhibitors

Although beyond protein purification, inhibitor synthesis highlights Cot’s therapeutic relevance:

Key Intermediate Synthesis

  • Step 4a : Suzuki-Miyaura coupling of bromopyridine with boronic ester using Pd(OAc)₂/XPhos.

  • Step 4b : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties.

Analytical Data

  • Purity : >99% by HPLC (C18 column, 0.1% TFA/ACN gradient).

  • IC₅₀ : 3.2 nM against recombinant Cot kinase .

Q & A

Q. What experimental techniques are essential for studying COT1 protein interactions and isoforms?

To investigate COT1’s interactions (e.g., with SKB1 or MOB2A/B) and isoforms, researchers should employ:

  • Co-immunoprecipitation (Co-IP) to confirm physical interactions in vivo (e.g., SKB1-COT1 binding) .
  • Western blotting with isoform-specific antibodies to distinguish between COT1 isoforms (70, 75, and 80 kDa) and assess abundance changes under genetic perturbations (e.g., Δskb-1 background) .
  • Fluorescent tagging (e.g., COT1::GFP strains) to track subcellular localization during hyphal growth .

Q. How can researchers validate COT1’s functional role in signaling pathways like MAPK or PKA?

  • Epistatic analysis : Cross mutants (e.g., cot-1(ts) with Δmak-2) to determine genetic interactions and pathway hierarchy .
  • Kinase activity assays : Measure phosphorylation levels of downstream targets (e.g., MAK1/2) in COT1-deficient backgrounds .
  • Comparative transcriptomics/proteomics : Profile gene/protein expression changes in MAPK/PKA pathways under COT1 modulation .

Advanced Research Questions

Q. How to reconcile contradictory data on COT1 isoform regulation (e.g., SKB1 deletion elevates 75 kDa isoform but not others)?

  • Hypothesis-driven repetition : Repeat experiments across multiple growth stages (e.g., conidial germination vs. hyphal maturation) to confirm stage-specific effects .
  • Post-translational modification (PTM) analysis : Use mass spectrometry to identify arginine methylation or phosphorylation sites that may stabilize specific isoforms .
  • Quantitative proteomics : Compare isoform turnover rates via pulse-chase labeling to rule out degradation biases .

Q. What methodologies integrate COT1’s genetic and proteomic data into a coherent signaling model?

  • Network mapping : Combine yeast two-hybrid screens (for interactors like MOB2A/B) with phosphoproteomic datasets to map COT1’s regulatory nodes .
  • Dynamic modeling : Use computational tools (e.g., Boolean networks) to simulate COT1-MAPK crosstalk under varying nutrient conditions .
  • Single-cell imaging : Track COT1::GFP localization in real-time alongside MAPK activity reporters (e.g., FRET biosensors) .

Q. How to address conflicting findings on COT1’s role in cell-wall integrity vs. hyphal fusion?

  • Conditional mutants : Use temperature-sensitive alleles (e.g., cot-1(ts)) to dissect context-dependent roles in vegetative growth vs. sexual development .
  • Pathway-specific inhibitors : Treat cultures with MAPK/PKA inhibitors to isolate COT1’s contribution to each process .
  • Phenotypic clustering : Compare COT1 mutant phenotypes with MAPK pathway mutants (e.g., Δmak-1, Δmak-2) to identify shared vs. unique functions .

Q. What strategies ensure reproducibility in studying COT1’s arginine methylation?

  • Antibody validation : Use methyl-specific antibodies and negative controls (e.g., Δskb-1 strains) to confirm methylation signals .
  • In vitro methylation assays : Purify COT1 isoforms and incubate with recombinant SKB1 to quantify methylation efficiency .
  • Cross-species conservation : Test methylation sites in orthologs (e.g., POD6 in Neurospora) to validate evolutionary relevance .

Methodological Best Practices

Q. How to design a robust experimental workflow for COT1-related studies?

  • Triangulate methods : Combine genetic (mutants), biochemical (Co-IP/Western), and imaging (GFP tagging) approaches to minimize technique-specific artifacts .
  • Standardize growth conditions : Control temperature, light, and nutrient media to reduce variability in hyphal development assays .
  • Data transparency : Deposit raw datasets (e.g., proteomics, microscopy) in public repositories and document QC metrics (e.g., antibody lot numbers) .

Q. How to prioritize follow-up studies when COT1’s interaction with a partner (e.g., MOB2A) lacks functional validation?

  • Loss-of-function screens : Delete MOB2A in cot-1 backgrounds to test for synthetic lethality or phenotypic rescue .
  • Structural prediction : Use AlphaFold2 to model COT1-MOB2A binding interfaces and validate with site-directed mutagenesis .
  • High-throughput profiling : Apply CRISPRi/a to perturb MOB2A expression and assess COT1 phosphorylation dynamics .

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